DC-SX029

SNX10 PPI inhibitor KD determination IL-12/23 inhibition

Procure DC-SX029 as the definitive tool compound for SNX10-PIKfyve PPI disruption. It selectively blocks this interface (KD=0.935 µM) without inhibiting PIKfyve kinase activity, providing a unique in vivo efficacy profile (1-6 mg/kg oral) superior to mesalazine. Ideal for IBD and stem cell research.

Molecular Formula C14H17F3N2O6S
Molecular Weight 398.36 g/mol
CAS No. 300713-88-6
Cat. No. B382137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDC-SX029
CAS300713-88-6
Molecular FormulaC14H17F3N2O6S
Molecular Weight398.36 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(CCC(=O)O)C(F)(F)F
InChIInChI=1S/C14H17F3N2O6S/c1-25-13(22)19-10-3-5-11(6-4-10)26(23,24)18-8-9(14(15,16)17)2-7-12(20)21/h3-6,9,18H,2,7-8H2,1H3,(H,19,22)(H,20,21)
InChIKeyKUDMRWQDGRNBIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5,5-Trifluoro-4-({4-[(methoxycarbonyl)amino]benzenesulfonamido}methyl)pentanoic Acid (CAS 300713-88-6) for SNX10-Targeted Inflammatory Disease Research


5,5,5-Trifluoro-4-({4-[(methoxycarbonyl)amino]benzenesulfonamido}methyl)pentanoic acid (CAS 300713-88-6), widely distributed as the tool compound DC-SX029, is a synthetic, fluorinated sulfonamide carboxylic acid with a molecular formula of C₁₄H₁₇F₃N₂O₆S and a molecular weight of 398.35 g/mol . It functions as a potent and orally bioavailable small-molecule inhibitor of the sorting nexin 10 (SNX10) protein–protein interaction (PPI), specifically blocking the SNX10–PIKfyve interface to attenuate downstream TBK1/c-Rel and caspase-5 signaling cascades [1][2]. Unlike direct enzymatic inhibitors of PIKfyve or broad-spectrum anti-inflammatory agents, DC-SX029 acts as a PPI disruptor, offering a mechanistically distinct approach for investigating SNX10-dependent pathology in inflammatory bowel disease and related conditions [2].

Why Generic Substitution Fails for DC-SX029 (CAS 300713-88-6) in SNX10-Directed Research


Direct PIKfyve kinase inhibitors (e.g., apilimod, YM201636, PIKfyve-IN-1) and classical NF-κB pathway blockers (e.g., sulfasalazine, BAY 11-7082) cannot recapitulate the functional phenotype of DC-SX029. While PIKfyve inhibitors broadly suppress kinase activity (apilimod IC₅₀ = 14 nM; Kd = 75 pM) and may induce lysosomal dysfunction, they fail to selectively uncouple the SNX10–PIKfyve interaction, thereby affecting a wider array of PIKfyve-dependent processes [1]. Conversely, DC-SX029 specifically disrupts the PPI interface between SNX10 and PIKfyve without altering total SNX10 protein levels, as confirmed by Western blotting, and does not directly inhibit PIKfyve kinase activity [2]. This distinct PPI-centric mechanism translates into a unique in vivo efficacy profile: DC-SX029 demonstrates superior restoration of intestinal stem cell (ISC) function compared to the frontline IBD therapeutic mesalazine (50 mg/kg/day), a differentiation not observed with generic PIKfyve catalytic inhibitors [3]. Therefore, substitution with either direct kinase inhibitors or general anti-inflammatory sulfonamides will not replicate the target-specific, PPI-based pharmacology required for SNX10-dependent phenotype validation.

Quantitative Differentiation Evidence for 5,5,5-Trifluoro-4-({4-[(methoxycarbonyl)amino]benzenesulfonamido}methyl)pentanoic Acid (DC-SX029) Against Comparators


DC-SX029 Binds SNX10 with Sub-Micromolar Affinity (KD = 0.935 µM) and Inhibits Proinflammatory Cytokine Production (IC₅₀ = 18.6 µM) in BMDMs

DC-SX029 demonstrates direct, high-affinity binding to the SNX10 protein with a dissociation constant (KD) of 0.935 µM, as determined by surface plasmon resonance (SPR) . In functional cellular assays using bone marrow-derived macrophages (BMDMs), DC-SX029 inhibits lipopolysaccharide (LPS)-induced mRNA expression of the proinflammatory cytokines IL-12 and IL-23 with an IC₅₀ of 18.6 µM . While this cellular IC₅₀ is higher than the enzymatic IC₅₀ values reported for direct PIKfyve kinase inhibitors (e.g., apilimod IC₅₀ = 14 nM), DC-SX029's activity is achieved via a distinct PPI disruption mechanism that does not affect SNX10 protein expression levels [1].

SNX10 PPI inhibitor KD determination IL-12/23 inhibition SPR assay

DC-SX029 Demonstrates Oral Bioavailability and Ameliorates DSS-Induced Colitis at 1–6 mg/kg in Mice

In a dextran sulfate sodium (DSS)-induced murine model of colitis, oral administration of DC-SX029 at doses ranging from 1 to 6 mg/kg once daily for 10 days significantly alleviated disease severity . Therapeutic benefit was also observed in the IL-10-deficient spontaneous colitis model [1]. These in vivo outcomes validate the oral bioavailability of DC-SX029 and its capacity to engage the SNX10-PIKfyve axis in a pathophysiologically relevant setting.

Oral bioavailability DSS colitis In vivo efficacy IBD model

DC-SX029 Exhibits Superior Restoration of Intestinal Stem Cell Function Compared to Mesalazine at 50 mg/kg/day

In a comparative in vivo study, DC-SX029 was directly benchmarked against mesalazine (5-aminosalicylic acid), a standard-of-care IBD therapeutic. Oral administration of DC-SX029 significantly elevated the number of LGR5-EGFP+ intestinal stem cells in colitis mice and demonstrated better efficacy than mesalazine at a matched dose of 50 mg/kg per day [1]. Furthermore, DC-SX029 was superior to mesalazine in promoting ISC regeneration and suppressing IL-12p40 expression [1].

Intestinal stem cells Mucosal healing Mesalazine comparator LGR5+ cells

DC-SX029 Does Not Alter SNX10 Protein Levels, Ensuring Target-Specific PPI Disruption

Unlike genetic knockout or siRNA-mediated depletion, DC-SX029 inhibits SNX10 function by physically blocking the SNX10-PIKfyve protein–protein interaction without affecting total SNX10 protein levels [1]. Western blot analysis confirms that DC-SX029 treatment does not reduce SNX10 expression, thereby preserving any potential scaffolding or non-PIKfyve-related roles of SNX10 [1]. This contrasts with approaches that eliminate the protein entirely, which may introduce confounding phenotypes due to loss of other SNX10 interactions.

Target selectivity PPI disruption SNX10 expression Mechanism of action

Optimal Research and Preclinical Application Scenarios for DC-SX029 (CAS 300713-88-6) Based on Quantitative Evidence


Investigating SNX10-PIKfyve PPI in Macrophage-Driven Inflammation

DC-SX029 is ideally suited for in vitro studies examining the role of SNX10-PIKfyve interaction in LPS-induced inflammatory signaling in macrophages. Its well-defined KD (0.935 µM) and functional IC₅₀ (18.6 µM) enable precise dose-response analyses in BMDMs . Because it does not alter SNX10 protein levels, it provides a cleaner readout of PPI-specific effects compared to genetic knockout [1].

Preclinical Validation of SNX10 as a Therapeutic Target in IBD Models

DC-SX029 is the compound of choice for oral dosing studies in murine IBD models, including DSS-induced and IL-10-deficient colitis. Demonstrated oral efficacy at 1–6 mg/kg and superior mucosal healing compared to mesalazine at 50 mg/kg/day establish its utility as a pharmacological probe for SNX10-targeted therapy [2].

Mechanistic Studies of Intestinal Stem Cell Regulation and Mucosal Repair

For researchers focused on ISC biology and epithelial regeneration, DC-SX029 provides a unique tool to dissect SNX10-dependent cholesterol biosynthesis pathways. Its ability to enhance LGR5+ stem cell populations and SREBP2 activation in colitis models offers a differentiated mechanism not accessible with PIKfyve kinase inhibitors or generic anti-inflammatories [2].

Benchmarking Novel SNX10 PPI Inhibitors in Drug Discovery Campaigns

As the most extensively characterized SNX10 PPI inhibitor, DC-SX029 serves as a reference standard for screening and validating new chemical entities targeting the SNX10-PIKfyve interface. Its SPR-validated binding affinity (KD = 0.935 µM) and robust in vivo efficacy profile provide a quantitative baseline for SAR optimization and compound progression [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for DC-SX029

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.